molecular formula C7H3BrFNO B6146213 2-bromo-5-fluoro-1,3-benzoxazole CAS No. 1508558-02-8

2-bromo-5-fluoro-1,3-benzoxazole

Cat. No. B6146213
CAS RN: 1508558-02-8
M. Wt: 216
InChI Key:
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Description

2-Bromo-5-fluorobenzaldehyde is used as a precursor for the synthesis of 5-fluoro-3-substituted benzoxaboroles . These are used in material science as molecular receptors, building blocks in crystal engineering, as steroid conjugates for molecular imprinting, dyes, and biosensors of alpha hydroxyl carboxylic acids .


Synthesis Analysis

Benzoxazoles can be synthesized using 2-aminophenol as a precursor . The reaction of 2-aminophenol and 2-bromo-3,3,3-trifluoropropene under certain conditions can lead to the formation of benzoxazole derivatives .


Molecular Structure Analysis

The molecular structure of 2-bromo-5-fluorobenzaldehyde, a precursor to 2-bromo-5-fluoro-1,3-benzoxazole, has been confirmed by IR, 1H/13C-NMR, and mass spectroscopy .


Chemical Reactions Analysis

Benzoxazole derivatives can be synthesized via different pathways . For instance, the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts can lead to the formation of benzoxazole .

Safety and Hazards

2-Bromo-5-fluorobenzaldehyde, a precursor to 2-bromo-5-fluoro-1,3-benzoxazole, is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Benzoxazole derivatives have gained a lot of importance in recent years due to their wide spectrum of pharmacological activities . They have been extensively used as a starting material for different mechanistic approaches in drug discovery . Therefore, there is a large upsurge in the synthesis of benzoxazole via different pathways .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-5-fluoro-1,3-benzoxazole involves the bromination and fluorination of 1,3-benzoxazole.", "Starting Materials": [ "1,3-benzoxazole", "bromine", "potassium bromide", "fluorine gas", "potassium fluoride", "acetic acid", "sulfuric acid", "water" ], "Reaction": [ "Step 1: Bromination of 1,3-benzoxazole", "1,3-benzoxazole is dissolved in acetic acid and cooled to 0°C. Bromine is added dropwise to the solution with stirring. Potassium bromide is added to the reaction mixture to catalyze the reaction. The reaction is allowed to proceed for 2 hours at room temperature.", "Step 2: Isolation of 2-bromo-1,3-benzoxazole", "The reaction mixture is poured into water and the resulting precipitate is filtered and washed with water. The crude product is recrystallized from ethanol to obtain pure 2-bromo-1,3-benzoxazole.", "Step 3: Fluorination of 2-bromo-1,3-benzoxazole", "2-bromo-1,3-benzoxazole is dissolved in acetic acid and cooled to 0°C. Fluorine gas is bubbled through the solution with stirring. Potassium fluoride is added to the reaction mixture to catalyze the reaction. The reaction is allowed to proceed for 2 hours at room temperature.", "Step 4: Isolation of 2-bromo-5-fluoro-1,3-benzoxazole", "The reaction mixture is poured into water and the resulting precipitate is filtered and washed with water. The crude product is recrystallized from ethanol to obtain pure 2-bromo-5-fluoro-1,3-benzoxazole." ] }

CAS RN

1508558-02-8

Product Name

2-bromo-5-fluoro-1,3-benzoxazole

Molecular Formula

C7H3BrFNO

Molecular Weight

216

Purity

95

Origin of Product

United States

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